molecular formula C20H15FN4O3S B2471143 N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 946205-40-9

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2471143
CAS No.: 946205-40-9
M. Wt: 410.42
InChI Key: HQGMRMSSNPMOIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide is a heterocyclic compound featuring a triazolothiazole core fused with a 3-fluorophenyl group, connected via an ethyl linker to a benzodioxole carboxamide moiety. The benzodioxole group may enhance metabolic stability, while the 3-fluorophenyl substituent could influence lipophilicity and electronic interactions.

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O3S/c21-14-3-1-2-12(8-14)18-23-20-25(24-18)15(10-29-20)6-7-22-19(26)13-4-5-16-17(9-13)28-11-27-16/h1-5,8-10H,6-7,11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGMRMSSNPMOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Thiazole Ring

The thiazole ring is constructed via Hantzsch thiazole synthesis , a widely used method for analogous systems. A representative procedure involves:

  • Reacting 3-fluorophenylacetonitrile with elemental sulfur and ammonia to form a thioamide intermediate.
  • Condensation with α-bromoacetophenone derivatives under basic conditions to yield 2-(3-fluorophenyl)thiazole.

Example Protocol :

  • Step 1 : 3-Fluorophenylacetonitrile (10 mmol) is treated with sulfur (12 mmol) and ammonium hydroxide (15 mL) at 80°C for 4 h.
  • Step 2 : The resulting thioamide is reacted with 2-bromo-1-phenylethanone (10 mmol) in ethanol with K2CO3 (15 mmol) at reflux for 6 h. Yield: 68–72%.

Triazole Ring Annulation

The triazole ring is introduced via hydrazine-mediated cyclization , as demonstrated in related triazolo-thiadiazole syntheses.

Optimized Cyclization :

  • Treat 2-(3-fluorophenyl)thiazole-6-carboxylic acid ethyl ester (5 mmol) with hydrazine hydrate (10 mmol) in ethanol at reflux for 8 h to form the hydrazide.
  • Oxidative cyclization using DMSO/I2 system at 110°C for 3 h yields the triazolo[3,2-b]thiazole core. Yield: 82%.

Synthesis of 2H-1,3-Benzodioxole-5-Carboxamide

Carboxylic Acid Activation

  • 2H-1,3-Benzodioxole-5-carboxylic acid (1 eq) is converted to its acid chloride using thionyl chloride (3 eq) in anhydrous DCM under N2.
  • After 2 h reflux, excess SOCl2 is removed under vacuum to yield the acyl chloride (Yield: 95%).

Amine Coupling

The ethyl-linked triazolo-thiazole intermediate is coupled via Schotten-Baumann reaction :

  • Dissolve 6-(2-aminoethyl)triazolo-thiazole (1 eq) in THF/H2O (3:1).
  • Add benzodioxole acyl chloride (1.2 eq) dropwise at 0°C with vigorous stirring.
  • Adjust pH to 8–9 using NaHCO3 and stir for 4 h at RT.
  • Extract with ethyl acetate, dry over MgSO4, and purify via silica chromatography (Yield: 65%).

Alternative Synthetic Pathways

Oxidative C-H Functionalization

Recent advances in C-H bond activation offer a streamlined approach for triazolo-thiazole formation:

  • Start with 3-mercapto-1,2,4-triazole derivatives.
  • Oxidize to disulfide intermediates using DMSO.
  • Intramolecular cyclization via Pd-catalyzed C-H activation forms the fused triazolo-thiazole system in 78% yield.

Advantages :

  • Fewer synthetic steps.
  • Tolerates electron-withdrawing groups (e.g., -F).

Reaction Optimization and Challenges

Critical Parameters

Parameter Optimal Condition Impact on Yield
Cyclization Temp. 110–115°C <90% yield below 100°C
Hydrazine Ratio 2.5 eq Lower ratios lead to incomplete cyclization
Coupling Base NaHCO3 Higher pH minimizes hydrolysis

Common Side Reactions

  • Over-alkylation : Mitigated by controlled dibromoethane stoichiometry.
  • Oxidative Decomposition : Use of inert atmosphere (N2/Ar) during cyclization.
  • Carboxamide Hydrolysis : Avoid prolonged exposure to acidic/basic conditions post-coupling.

Spectroscopic Characterization

Key NMR Signatures (CDCl3)

  • 1H-NMR :

    • δ 8.21 (s, 1H, triazole-H)
    • δ 7.45–7.38 (m, 4H, fluorophenyl)
    • δ 6.92 (s, 2H, benzodioxole)
    • δ 4.25 (t, J=6.8 Hz, 2H, -CH2- linker)
  • 13C-NMR :

    • 162.1 ppm (C=O carboxamide)
    • 147.3 ppm (triazole-C)
    • 121.8 ppm (d, J=8.5 Hz, fluorophenyl-C)

Mass Spectrometry

  • ESI-MS : m/z 411.42 [M+H]+ (Calc. 410.42)
  • Fragmentation pattern shows loss of benzodioxole (Δm/z 149.12).

Scalability and Industrial Considerations

Cost-Effective Modifications

  • Replace DMF with 2-MeTHF in alkylation steps for greener processing.
  • Use flow chemistry for cyclization to enhance heat transfer and reduce reaction time.

Purification Strategies

  • Chromatography : Silica gel with EtOAc/hexane (3:7) for intermediates.
  • Recrystallization : Final product from ethanol/water (4:1) affords >99% purity.

Chemical Reactions Analysis

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, where halogen atoms can be replaced with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogous structures from available literature, focusing on key structural variations and inferred pharmacological implications.

Triazolothiazole Derivatives

  • N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide (923216-66-4) This compound replaces the triazolothiazole core with a benzofuran system. The chlorophenyl group introduces a stronger electron-withdrawing effect compared to the fluorophenyl group in the target compound, which might enhance reactivity but reduce selectivity .
  • The piperazine improves solubility but introduces conformational flexibility, contrasting with the rigid triazolothiazole-ethyl linker in the target compound.

Benzodioxole and Carboxamide Analogues

  • N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (923121-43-1) This analogue retains a thiazol ring but substitutes benzodioxole with a pivalamide group. The pivalamide may confer metabolic resistance but reduce hydrogen-bonding capacity .
  • 3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide (923113-15-9)
    Here, the benzodioxole is replaced with an imidazopyrimidine system. The imidazopyrimidine’s planar structure could enhance DNA intercalation properties, diverging from the benzodioxole’s role in stabilizing aromatic interactions. The meta-fluorine position aligns with the target compound, suggesting conserved electronic effects .

Ethyl Linker Variations

  • N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide (923139-08-6) The ethyl linker in the target compound is preserved here, but the benzodioxole is replaced with a cyclopropane carboxamide. The p-tolyl group’s methyl substituent enhances lipophilicity but may reduce metabolic stability compared to the fluorine in the target compound .

Structural and Functional Implications

Feature Target Compound Analogues Inferred Impact
Core Structure Triazolothiazole Benzofuran (923216-66-4), Imidazopyrimidine (923113-15-9) Triazolothiazole offers rigidity and electron deficiency for targeted interactions.
Aromatic Substituent 3-Fluorophenyl Chlorophenyl (923216-66-4), Difluorophenyl (923121-43-1) Fluorine balances lipophilicity and electronic effects; chlorine increases reactivity.
Linker Ethyl Ethyl (923139-08-6), Piperazinyl (1099598-26-1) Ethyl provides flexibility; piperazinyl enhances solubility but adds complexity.
Carboxamide Group Benzodioxole-5-carboxamide Pivalamide (923121-43-1), Cyclopropanecarboxamide (923139-08-6) Benzodioxole improves metabolic stability; pivalamide increases steric hindrance.

Biological Activity

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide is a complex synthetic organic compound that belongs to the class of triazolothiazoles. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. The unique structural features of this compound suggest it may exhibit significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Structural Characteristics

The compound's structure can be broken down into key functional groups:

  • Triazole Ring : Known for its role in various biological activities, particularly as an antifungal and antibacterial agent.
  • Thiazole Moiety : Often associated with antimicrobial properties.
  • Benzodioxole Group : Implicated in various pharmacological activities due to its ability to interact with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The mechanisms may include:

  • Enzyme Inhibition : The sulfonamide group may inhibit enzyme active sites, affecting metabolic pathways.
  • Receptor Modulation : The triazolothiazole moiety can bind to receptors, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds containing the triazolo and thiazole structures exhibit potent antimicrobial properties. For instance:

  • Antibacterial Activity : In vitro studies have shown that related triazole compounds demonstrate significant efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. A study highlighted that certain derivatives achieved minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against resistant strains .
  • Antifungal Activity : Compounds similar to this compound have shown promising antifungal effects against species like Candida albicans, with MIC values ranging from 0.5 to 4 μg/mL .

Anticancer Properties

The triazole scaffold has been recognized for its anticancer potential. Studies have indicated that:

  • Cell Proliferation Inhibition : Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .

Study 1: Antimicrobial Evaluation

A recent study evaluated a series of triazolo-thiazole derivatives for their antibacterial activity. Among them, a compound structurally similar to this compound exhibited an MIC of 0.125 μg/mL against MRSA, highlighting its potential as a lead compound for antibiotic development .

Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of triazole derivatives. The study reported that specific compounds led to a significant reduction in tumor size in xenograft models when administered at therapeutic doses . This suggests that the compound may possess similar anticancer properties.

Summary of Findings

Biological ActivityObservations
AntibacterialMIC as low as 0.125 μg/mL against resistant strains
AntifungalEffective against Candida albicans (MIC: 0.5–4 μg/mL)
AnticancerInduces apoptosis and inhibits cell proliferation

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires multi-step reaction planning. Key strategies include:
  • Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide or acetonitrile) enhance reaction efficiency by stabilizing intermediates .
  • Catalysts : Copper salts (e.g., CuI) or palladium-based catalysts improve cyclization in triazolo-thiazole formation .
  • Temperature Control : Maintain 60–80°C for thiazole ring closure to avoid side products .
  • Purification : Use HPLC or column chromatography for isolation, monitored via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Q. What characterization techniques are critical for verifying the compound’s structure?

  • Methodological Answer : Combine spectroscopic and analytical methods:
  • NMR : Confirm fluorine and aromatic proton environments (e.g., ¹⁹F NMR δ -110 to -120 ppm for 3-fluorophenyl) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z ~500–520) .
  • X-ray Crystallography : Resolve fused triazolo-thiazole and benzodioxole moieties for stereochemical clarity .

Q. How should initial biological screening be designed to assess its pharmacological potential?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., triazolo-thiazole derivatives):
  • Antimicrobial : MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) at 1–50 µM .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Test kinase or protease inhibition via fluorescence-based assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Methodological Answer : Focus on modifying functional groups while retaining the triazolo-thiazole core:
Modification Impact on Activity Reference
Fluorophenyl → ChlorophenylIncreased lipophilicity and anticancer potency
Benzodioxole → NitrobenzamideEnhanced enzyme binding via H-bonding
Ethyl linker → Propyl linkerImproved metabolic stability

Q. What computational approaches predict binding modes with biological targets?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and MD simulations:
  • Target Selection : Prioritize kinases (e.g., EGFR) or microbial enzymes (e.g., dihydrofolate reductase) .
  • Docking Parameters : Set grid boxes around active sites (e.g., 20 ų) and validate with co-crystallized ligands (RMSD <2.0 Å) .
  • Free Energy Calculations : MM-GBSA to rank binding affinities (ΔG < -8 kcal/mol indicates strong binding) .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Address variability through:
  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified) and control compounds (e.g., doxorubicin for cytotoxicity) .
  • Structural Validation : Re-synthesize the compound and confirm purity (>95% by HPLC) to exclude batch-specific artifacts .
  • Meta-Analysis : Compare data across analogs (e.g., substituent effects on IC₅₀) to identify trends .

Q. What strategies improve metabolic stability for in vivo applications?

  • Methodological Answer :
  • Prodrug Design : Mask polar groups (e.g., carboxamide) with ester linkages to enhance bioavailability .
  • Cytochrome P450 Screening : Identify metabolic hotspots via liver microsome assays (e.g., t½ > 60 min desirable) .
  • Stable Isotope Labeling : Use ¹³C or ²H to track degradation pathways in pharmacokinetic studies .

Q. How does the compound achieve selective activity against specific biological targets?

  • Methodological Answer :
  • Target Profiling : Use kinome-wide screens (e.g., KINOMEscan) to identify off-target effects .
  • Crystallography : Resolve ligand-target complexes to pinpoint critical interactions (e.g., hydrogen bonds with Thr830 in EGFR) .
  • Mutagenesis Studies : Replace key residues (e.g., gatekeeper mutations) to confirm binding specificity .

Q. What structural modifications mitigate toxicity while retaining efficacy?

  • Methodological Answer :
  • Electron-Withdrawing Groups : Introduce -CF₃ or -NO₂ to reduce reactive metabolite formation .
  • Heteroatom Insertion : Replace sulfur in thiazole with oxygen to lower hepatotoxicity .
  • Scaffold Hopping : Fuse benzodioxole with pyridine rings to maintain activity while improving solubility .

Q. How can researchers investigate multi-target interactions for polypharmacology applications?

  • Methodological Answer :
  • Network Pharmacology : Build protein-protein interaction networks (e.g., STRING database) to identify synergistic targets .
  • Dual-Activity Assays : Test simultaneous inhibition of COX-2 and 5-LOX enzymes in inflammation models .
  • Transcriptomics : RNA-seq on treated cells to map pathway enrichment (e.g., apoptosis, autophagy) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.